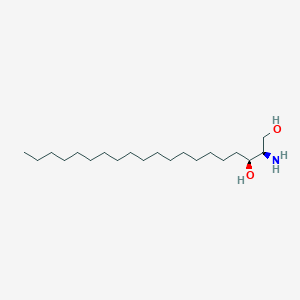
1,3-Eicosanediol,2-amino-,(2R,3S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is a complex organic compound with the molecular formula C20H43NO2 It is a stereoisomer with specific chiral centers at the 2nd and 3rd carbon atoms, making it a unique molecule in terms of its spatial configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Eicosanediol,2-amino-,(2R,3S)-rel- typically involves multi-step organic reactions. One common method starts with the reduction of a long-chain fatty acid to form the corresponding alcohol. This alcohol is then subjected to amination and subsequent hydroxylation to introduce the amino and hydroxyl groups at the desired positions.
Reduction: The initial fatty acid is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol undergoes amination using reagents like ammonia or an amine under catalytic hydrogenation conditions.
Hydroxylation: The final step involves hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the 1st and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are optimized for cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkyl halides, ethers
科学的研究の応用
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways, particularly in sphingolipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it is involved in the sphingolipid metabolic pathway, where it acts as a precursor to ceramides and other sphingolipids. These molecules play crucial roles in cell membrane structure, signaling, and apoptosis.
類似化合物との比較
Similar Compounds
- (2R,3S)-2-Aminoicosane-1,3,4-triol
- (2R,3S,4R)-2-Aminoicosane-1,3,4-triol
- (2S,3S,4R)-2-Aminoicosane-1,3,4-triol
Uniqueness
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its precise configuration allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
特性
分子式 |
C20H43NO2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
(2R,3S)-2-aminoicosane-1,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m1/s1 |
InChIキー |
UFMHYBVQZSPWSS-UXHICEINSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


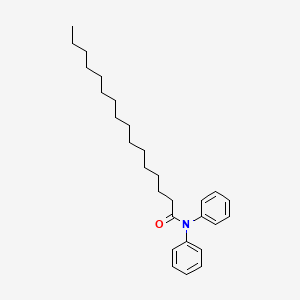
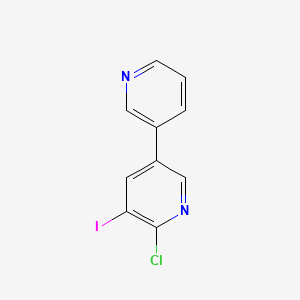
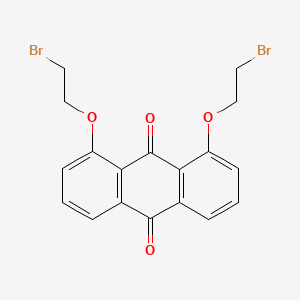
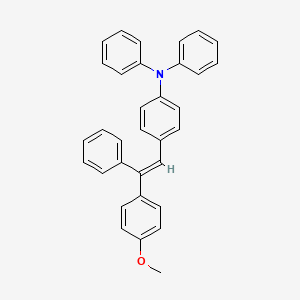


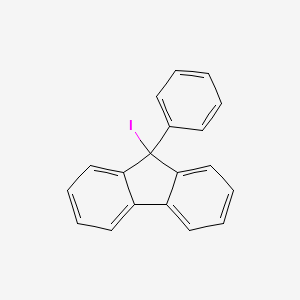
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
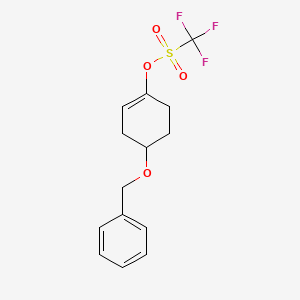
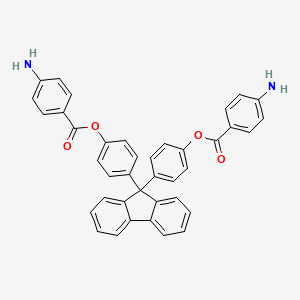
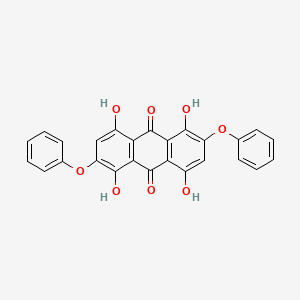
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
